![molecular formula C14H23O2P B3122293 Dibutoxyphenylphosphine CAS No. 3030-90-8](/img/structure/B3122293.png)
Dibutoxyphenylphosphine
Overview
Description
Dibutoxyphenylphosphine is a chemical compound used in various applications. It’s also known as Dibutoxyphenylphosphine oxide . It’s used in pharmaceutical testing .
Synthesis Analysis
The synthesis of Dibutoxyphenylphosphine or similar compounds is a complex process that involves various chemical reactions . The retrosynthesis prediction with an interpretable deep-learning framework based on molecular assembly tasks has been used for such processes .Molecular Structure Analysis
The molecular structure of a compound like Dibutoxyphenylphosphine can be analyzed using various techniques. These include the use of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .Chemical Reactions Analysis
The chemical reactions involving Dibutoxyphenylphosphine can be complex and varied. They involve various factors such as the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .Scientific Research Applications
1. Metalorganic Vapor Phase Epitaxy
Dibutoxyphenylphosphine and its related compounds have been explored in the field of metalorganic vapor phase epitaxy (MOVPE). Researchers have investigated the use of organophosphorus compounds like Ditertiarybutyl phosphine ((C4H9)2-P-H, DitBuPH) as substitutes for standard hydride gas phosphine (PH3) in low-pressure MOVPE. This substitution is promising due to reduced toxicity and enhanced efficiency in cracking, potentially leading to lower growth temperatures for semiconductor materials (Protzmann et al., 1995).
2. Improving Protein Solubility in Electrophoresis
In electrophoresis, compounds like tributyl phosphine have been used as reducing agents to improve protein solubility. This approach has been shown to lead to shorter run times and increased resolution in two-dimensional electrophoresis, offering significant advancements in the method's efficiency (Herbert et al., 1998).
3. Complexing and Acid-Base Properties
Research has been conducted on the complexing and acid-base properties of various phosphine oxides, including those similar to Dibutoxyphenylphosphine. These studies focus on understanding the chemical behavior of these compounds in different environments, which is crucial for their application in various fields like catalysis and material science (Mironov et al., 2013).
4. Applications in Organic Synthesis
Dibutoxyphenylphosphine and related compounds have been used as ligands in palladium-catalyzed cross-coupling reactions. Such applications are fundamental in organic synthesis, enabling the formation of complex organic structures and facilitating the development of new pharmaceuticals and materials (Ishikawa & Manabe, 2007).
Safety and Hazards
Future Directions
While specific future directions for Dibutoxyphenylphosphine are not mentioned in the search results, there are general trends in the field of chemical compounds. For example, therapeutic peptides are being explored for their potential in drug development . Additionally, peptide-drug conjugates are being developed for targeted cancer therapy . Lastly, controlled drug delivery systems are being developed for more efficient and targeted drug delivery .
properties
IUPAC Name |
dibutoxy(phenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAIJIDIRQVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(C1=CC=CC=C1)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl phenylphosphonite |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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